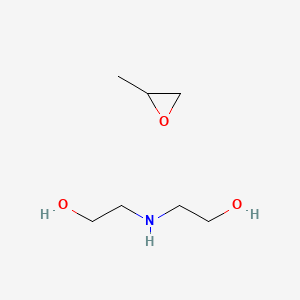

2-(2-Hydroxyethylamino)ethanol;2-methyloxirane

Description

Properties

CAS No. |

35176-06-8 |

|---|---|

Molecular Formula |

C7H17NO3 |

Molecular Weight |

163.21 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-methyloxirane |

InChI |

InChI=1S/C4H11NO2.C3H6O/c6-3-1-5-2-4-7;1-3-2-4-3/h5-7H,1-4H2;3H,2H2,1H3 |

InChI Key |

UHGHWNRFRALUSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CO1.C(CO)NCCO |

Related CAS |

35176-06-8 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Triethylene Glycol Derivatives

One of the most detailed and industrially relevant methods involves a multi-step synthesis starting from triethylene glycol and benzyl derivatives, proceeding through tosylation, azide substitution, and catalytic hydrogenation reduction. This method is documented in a Chinese patent application (CN116891415A) and includes the following key steps:

| Step | Reaction Description | Reagents and Conditions | Yield and Notes |

|---|---|---|---|

| S01 | Formation of triethylene glycol monobenzyl ether | Triethylene glycol + benzyl bromide in alkaline solution (NaOH or KOH), dropwise addition | Intermediate for next step |

| S1 | Tosylation to form 2-[2-(benzylethoxy)ethoxy]ethyl-4-methylbenzenesulfonate | React triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride at 5-10°C for 1-4 hours | Intermediate for azide substitution |

| S2 | Azide substitution | React tosylate intermediate with sodium azide in N,N-dimethylformamide (DMF) at 40-60°C for 1-4 hours, molar ratio 1:1-1.2 | Formation of 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate |

| S3 | Catalytic hydrogenation reduction | Hydrogenation in ethanol with 10-20% palladium on carbon catalyst at room temperature for 1-4 hours | Yields 2-[2-(2-aminoethoxy)ethoxy]ethanol with 81.6% step yield; overall yield ~51.4% |

This method benefits from well-controlled reaction conditions, moderate temperatures, and the use of palladium-carbon catalysis for azide reduction, which is efficient and scalable. The final product is obtained as a colorless liquid with high purity (GC content 99.1%) after distillation under reduced pressure.

Alternative Synthetic Routes and Variations

Other literature sources, including US patents (e.g., US11155516B2), describe related synthesis approaches for similar aminoethoxy ethanol derivatives, often involving:

- Protection of amino groups as phthalimido derivatives,

- Tosylation or mesylation of hydroxyl groups,

- Nucleophilic substitution with azide or amine nucleophiles,

- Final deprotection or reduction steps.

While these methods focus on closely related compounds such as 2-(2-aminoethoxy)ethanol, they provide useful insights into functional group transformations applicable to this compound synthesis.

Research Findings and Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is routinely employed to confirm the structure and purity of intermediates and final products in these syntheses. The Chinese patent CN116891415A reports detailed NMR data for the intermediates and final aminoethoxy ethanol compound, confirming the successful conversion at each step.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)ethanol;2-methyloxirane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C₈H₁₉NO₂

- Molecular Weight: 159.24 g/mol

- Density: 1.03 g/cm³

- Boiling Point: 321.3ºC

These properties contribute to its utility in various chemical processes and formulations.

Chemical Synthesis

Applications in Polymer Chemistry:

2-(2-Hydroxyethylamino)ethanol; 2-methyloxirane is utilized as a monomer in the synthesis of polyether polyols, which are essential in producing polyurethane foams. The polymerization of this compound results in materials that exhibit excellent mechanical properties and thermal stability.

| Property | Value |

|---|---|

| Boiling Point | 321.3ºC |

| Flash Point | 177.5ºC |

| Viscosity | Variable depending on formulation |

Case Study: Polyurethane Foams

A study demonstrated that incorporating 2-(2-Hydroxyethylamino)ethanol; 2-methyloxirane into polyurethane formulations enhanced flexibility and durability, making them suitable for automotive and furniture applications.

Coatings and Adhesives

The compound is also employed in formulating high-performance coatings and adhesives due to its ability to improve adhesion properties and chemical resistance.

Case Study: Coating Applications

Research indicated that coatings formulated with this compound exhibited superior resistance to solvents and environmental degradation, making them ideal for industrial applications .

| Application | Property Improvement |

|---|---|

| Coatings | Enhanced adhesion |

| Adhesives | Increased durability |

Cosmetic Formulations

In the cosmetic industry, 2-(2-Hydroxyethylamino)ethanol; 2-methyloxirane serves as a stabilizing agent in emulsions and creams. Its hydrophilic nature allows it to enhance the texture and moisturizing properties of skincare products.

Case Study: Emulsion Stability

A formulation study showed that the inclusion of this compound significantly improved the stability of emulsions containing natural oils, leading to better skin hydration outcomes .

| Cosmetic Product | Functionality |

|---|---|

| Creams | Moisturizing agent |

| Lotions | Emulsion stabilizer |

Biomedical Applications

The compound's biocompatibility makes it a candidate for biomedical applications, particularly in drug delivery systems where controlled release is crucial.

Case Study: Drug Delivery Systems

Investigations into the use of this compound in polymeric drug delivery systems revealed its potential for improving the bioavailability of therapeutic agents while minimizing side effects .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;2-methyloxirane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Hydroxyethylamino)ethanol

2-(2-Hydroxyethylamino)ethanol, also known as diethanolamine (DEA), is a secondary amine with two hydroxyethyl groups attached to the nitrogen atom. It is widely used in industrial applications, including gas scrubbing (to remove acidic gases like H₂S and CO₂), surfactant formulations, and as a corrosion inhibitor .

2-Methyloxirane

2-Methyloxirane, commonly known as propylene oxide (CAS 75-56-9), is a three-membered cyclic ether (epoxide) with a methyl substituent. It is a key monomer in producing polyurethane foams, propylene glycol, and other polymers. The compound is highly reactive due to its strained epoxide ring, enabling ring-opening polymerization and nucleophilic addition reactions .

Structural and Functional Analogues of 2-(2-Hydroxyethylamino)ethanol

Table 1: Ethanolamine Derivatives Comparison

Key Findings :

- Substituent Effects: The substitution on the amine group dictates hydrophobicity and application. For example, 2-(hexylamino)ethanol (C₈H₁₉NO) has a longer alkyl chain, enhancing its surfactant properties compared to DEA .

- Hazard Profile: DEA is associated with skin and eye irritation, as noted in its use in phosphate ester surfactants .

Structural and Functional Analogues of 2-Methyloxirane

Table 2: Substituted Oxiranes Comparison

Key Findings :

- Reactivity : Propylene oxide’s high reactivity makes it ideal for polymerization, while bulkier substituents (e.g., in 2-[[(2-ethylhexyl)oxy]methyl]oxirane) reduce volatility and modify polymerization kinetics .

- Hazard Considerations : Substituted oxiranes like 2-[[(2-ethylhexyl)oxy]methyl]oxirane exhibit similar hazards to propylene oxide, including respiratory irritation .

Combined or Reaction Products Involving Both Compounds

- Polymer Applications: describes a polymer of oxirane and 2-(2-hydroxyethylsulfanyl)ethanol, suggesting that epoxides can copolymerize with ethanolamine derivatives to form crosslinked materials .

- Surfactant Formulations: notes a compound combining dodecyl benzenesulfonate with 2-(2-hydroxyethylamino)ethanol, demonstrating the utility of ethanolamines in surfactant systems .

Biological Activity

2-(2-Hydroxyethylamino)ethanol; 2-methyloxirane, also known as a derivative of glycidol, is a compound of interest in various biological and chemical applications. Its unique structure allows it to interact with biological systems, making it a subject of research in pharmacology, toxicology, and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and safety assessments.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C5H11NO2

- IUPAC Name : 2-(2-Hydroxyethylamino)ethanol; 2-methyloxirane

Mechanisms of Biological Activity

The biological activity of 2-(2-Hydroxyethylamino)ethanol; 2-methyloxirane is primarily attributed to its ability to act as a nucleophile and participate in various biochemical reactions. Its hydroxyl and amino groups enhance its reactivity with electrophiles, which can lead to the following:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Cytotoxic Effects : Research indicates that it can induce cytotoxicity in certain cancer cell lines, potentially through apoptosis pathways. This effect is mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

- Neuroprotective Properties : There is emerging evidence suggesting that this compound may have neuroprotective effects, possibly by modulating neurotransmitter levels or reducing neuroinflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces neuroinflammation in animal models |

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Antimicrobial Agents evaluated the efficacy of 2-(2-Hydroxyethylamino)ethanol; 2-methyloxirane against various bacterial strains. The results demonstrated significant inhibition of growth for both Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, researchers assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The findings indicated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its utility as a chemotherapeutic agent.

Safety and Environmental Impact

The safety profile of 2-(2-Hydroxyethylamino)ethanol; 2-methyloxirane has been assessed through various toxicological studies. It is crucial to evaluate both acute and chronic exposure risks, particularly in industrial applications where it may be released into the environment.

Table 2: Toxicological Assessment Results

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-(2-Hydroxyethylamino)ethanol under controlled laboratory conditions?

- Methodological Answer : The compound can be synthesized via condensation reactions, such as reacting aniline derivatives with 2,4,6-trichloro-1,3,5-triazine followed by stepwise substitution with 2-(2-Hydroxyethylamino)ethanol. This method ensures controlled functional group incorporation . For purity, intermediates should be isolated using vacuum distillation, and reaction progress monitored via thin-layer chromatography (TLC) or HPLC.

Q. How can researchers ensure the purity of 2-(2-Hydroxyethylamino)ethanol for experimental use?

- Methodological Answer : Purification techniques include fractional distillation under reduced pressure (to minimize thermal decomposition) and recrystallization using solvents like ethanol or acetone. Advanced methods such as column chromatography with silica gel (eluent: methanol/chloroform, 1:9 v/v) can resolve polar impurities. Purity validation requires gas chromatography (GC) or NMR to confirm >98% purity .

Q. What safety protocols are critical when handling 2-methyloxirane (propylene oxide) in polymerization studies?

- Methodological Answer : Due to its flammability and carcinogenic potential, use explosion-proof equipment, inert atmospheres (N₂/Ar), and local exhaust ventilation. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for structural confirmation of 2-(2-Hydroxyethylamino)ethanol derivatives?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are critical. For example, HR-MS (ESI+) can confirm molecular ions ([M+H]⁺), while NMR reveals hydroxyl proton coupling (δ 2.7–3.1 ppm for –NH–CH₂– groups). FT-IR identifies hydrogen-bonded –OH stretches (3200–3400 cm⁻¹). For complex derivatives, 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. How do solvent properties influence 2-methyloxirane’s reactivity in ring-opening polymerization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack during polymerization by stabilizing transition states. Kinetic studies using in situ FT-IR or Raman spectroscopy show that solvent dielectric constants correlate with propagation rates. For example, ε > 15 accelerates anionic polymerization by 40% compared to nonpolar solvents .

Q. What experimental designs resolve discrepancies in reported toxicity values for 2-(2-Hydroxyethylamino)ethanol?

- Methodological Answer : Contradictions in LD₅₀ values (e.g., 2.5 g/kg vs. 3.8 g/kg in rodents) may arise from differences in administration routes (oral vs. dermal) or metabolic variability. Researchers should standardize protocols:

- Use inbred animal strains to minimize genetic variability.

- Apply OECD Test Guideline 423 for acute oral toxicity.

- Validate results with in vitro hepatocyte assays to assess metabolic pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the carcinogenicity of 2-(2-Hydroxyethylamino)ethanol?

- Analysis : IARC classifies it as Group 2B (possibly carcinogenic) based on bladder tumors in rodents, while some industry studies dispute this. Contradictions stem from:

- Exposure Duration : Chronic studies (>24 months) show higher tumor incidence vs. subchronic (<12 months).

- Metabolic Activation : Human liver microsome assays indicate lower bioactivation than rodent models.

- Mitigation : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.